molecular formula C7H5Cl2NO3 B8525118 (2,6-Dichloro-4-nitrophenyl)methanol CAS No. 88135-17-5

(2,6-Dichloro-4-nitrophenyl)methanol

Cat. No. B8525118
CAS RN: 88135-17-5
M. Wt: 222.02 g/mol
InChI Key: RZETUNABIJOOEN-UHFFFAOYSA-N
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Patent
US04602041

Procedure details

A suspension of silver carbonate (560 mg), 2,6-dichloro-4-nitrobenzylchloride (440 mg) in 2-methoxyethanol (9 cm3) and water (9 cm3) were heated at reflux for 18 h. After this time the hot reaction mixture was filtered and the filtrate diluted with dichloromethane (30 cm3) and water (20 cm3). The heterogeneous mixture was shaken, separated and the aqueous phase extracted with dichloromethane (30 cm3). Combined organic extracts were washed with saturated brine, dried and evaporated to leave an orange oil which was purified by chromatography over silica gel with an ethyl acetate--petroleum ether gradient. The title compound was obtained as a cream solid, m.p. 111°-114° C.
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
560 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[C:6]([Cl:13])[C:3]=1[CH2:4]Cl.C[O:15]CCO>O.C(=O)([O-])[O-].[Ag+2]>[Cl:1][C:2]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[C:6]([Cl:13])[C:3]=1[CH2:4][OH:15] |f:3.4|

Inputs

Step One
Name
Quantity
440 mg
Type
reactant
Smiles
ClC1=C(CCl)C(=CC(=C1)[N+](=O)[O-])Cl
Name
Quantity
9 mL
Type
reactant
Smiles
COCCO
Name
Quantity
9 mL
Type
solvent
Smiles
O
Name
Quantity
560 mg
Type
catalyst
Smiles
C([O-])([O-])=O.[Ag+2]

Conditions

Stirring
Type
CUSTOM
Details
The heterogeneous mixture was shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
After this time the hot reaction mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate diluted with dichloromethane (30 cm3) and water (20 cm3)
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with dichloromethane (30 cm3)
WASH
Type
WASH
Details
Combined organic extracts were washed with saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave an orange oil which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography over silica gel with an ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CO)C(=CC(=C1)[N+](=O)[O-])Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.